molecular formula C13H11F3N2O2 B123353 4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)- CAS No. 146824-75-1

4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-

Cat. No. B123353
M. Wt: 284.23 g/mol
InChI Key: KXRJCNLYMUVISK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)- is a heterocyclic compound that has gained significant attention in scientific research due to its promising biological activities. This compound has been synthesized using various methods and has shown potential in the treatment of various diseases. In

Mechanism Of Action

The mechanism of action of 4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)- is not fully understood. However, it has been reported to exert its biological activities by modulating various signaling pathways. The compound has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. It has also been reported to activate the p53 pathway, which plays a crucial role in the induction of apoptosis in cancer cells.

Biochemical And Physiological Effects

4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)- has been reported to exhibit various biochemical and physiological effects. The compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. It has also been reported to induce apoptosis in cancer cells by activating the p53 pathway. Moreover, the compound has shown potential in the treatment of neurological disorders by inhibiting the production of β-amyloid, which is involved in the pathogenesis of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)- has several advantages for lab experiments. The compound is relatively easy to synthesize and is available in high purity. Moreover, the compound has shown promising biological activities, making it a potential candidate for drug development. However, the compound has certain limitations for lab experiments. The mechanism of action of the compound is not fully understood, and further studies are required to elucidate its mode of action. Moreover, the compound has shown cytotoxicity in some cell lines, and its toxicity profile needs to be thoroughly evaluated.

Future Directions

The promising biological activities of 4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)- have opened up several avenues for future research. One of the future directions could be the optimization of the synthesis method to improve the yield and purity of the compound. Moreover, further studies are required to elucidate the mechanism of action of the compound. The compound has shown potential in the treatment of various diseases, and further studies are required to evaluate its efficacy and safety in preclinical and clinical trials. Finally, the compound could be used as a lead compound for the development of novel drugs with improved efficacy and safety profiles.
Conclusion:
In conclusion, 4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)- is a promising compound that has shown potential in the treatment of various diseases. The compound has been synthesized using various methods and has shown significant anti-inflammatory and antitumor activities. Moreover, the compound has shown potential in the treatment of neurological disorders such as Alzheimer's and Parkinson's diseases. However, further studies are required to elucidate the mechanism of action of the compound and to evaluate its efficacy and safety in preclinical and clinical trials.

Synthesis Methods

The synthesis of 4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)- has been reported using various methods. One of the commonly used methods is the reaction of 3-(trifluoromethyl)benzaldehyde with 3-amino-6-methyl-1,2,4-triazine-5(2H)-one in the presence of acetic acid and acetic anhydride. The reaction yields the desired compound in good yields and high purity.

Scientific Research Applications

4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)- has been extensively studied for its biological activities. It has shown potential in the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has been reported to exhibit significant anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. It has also been shown to possess antitumor activity by inducing apoptosis in cancer cells. Moreover, the compound has shown potential in the treatment of neurological disorders such as Alzheimer's and Parkinson's diseases.

properties

CAS RN

146824-75-1

Product Name

4(1H)-Pyridazinone, 3-methoxy-6-methyl-1-(3-(trifluoromethyl)phenyl)-

Molecular Formula

C13H11F3N2O2

Molecular Weight

284.23 g/mol

IUPAC Name

3-methoxy-6-methyl-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one

InChI

InChI=1S/C13H11F3N2O2/c1-8-6-11(19)12(20-2)17-18(8)10-5-3-4-9(7-10)13(14,15)16/h3-7H,1-2H3

InChI Key

KXRJCNLYMUVISK-UHFFFAOYSA-N

SMILES

CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OC

Canonical SMILES

CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OC

Other CAS RN

146824-75-1

synonyms

3-methoxy-6-methyl-1-[3-(trifluoromethyl)phenyl]pyridazin-4-one

Origin of Product

United States

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